N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is 363.15829154 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have evaluated HMS3484E05 for its antileishmanial potential. In vitro studies demonstrated that compound 13 displayed superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania strains.
Antimalarial Properties
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. HMS3484E05 derivatives (compounds 14 and 15) exhibited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings suggest their potential as antimalarial agents.
Chemical Structure Insights
The compound’s structure reveals interesting features. The conformations of the N—H and C=O bonds are anti to each other, similar to related compounds like N-(3,4-dimethylphenyl)benzamide and N-(2,6-dimethylphenyl)-4-methylbenzamide . Such structural details contribute to its pharmacological behavior.
Synthesis and Verification
HMS3484E05 and its derivatives were successfully synthesized, and their structures verified using elemental microanalysis, FTIR, and 1H NMR techniques . These steps ensure the compound’s identity and purity.
Future Research Directions
Researchers should investigate HMS3484E05’s mechanism of action, toxicity profile, and potential synergies with other drugs. Additionally, exploring its effects on different Leishmania and Plasmodium strains could provide valuable insights.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-5-9-17(10-6-13)24-19(25)12-18(27-4)20(23-24)21(26)22-16-8-7-14(2)15(3)11-16/h5-12H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWZOUOYXOARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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